3-(3-Acetoxyphenyl)propionic acid
Overview
Description
3-(3-Acetoxyphenyl)propionic acid is a monocarboxylic acid that is propionic acid substituted by a 3-acetoxyphenyl group at position 3. It is a compound of interest in various fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxyphenyl)propionic acid can be achieved through several methods. One common method involves the esterification of 3-hydroxyphenylpropionic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetoxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxyphenyl)propionic acid.
Reduction: Formation of 3-(3-hydroxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropionic acids depending on the nucleophile used.
Scientific Research Applications
3-(3-Acetoxyphenyl)propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of 3-(3-Acetoxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active metabolites. The compound may also modulate signaling pathways involved in inflammation and pain, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Acetoxyphenyl)propionic acid: Similar structure but with the acetoxy group at the 4-position.
3-(3-Hydroxyphenyl)propionic acid: Similar structure but with a hydroxy group instead of an acetoxy group.
3-Phenylpropionic acid: Lacks the acetoxy group, making it less reactive in certain chemical reactions .
Uniqueness
3-(3-Acetoxyphenyl)propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetoxy group at the 3-position allows for targeted modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(3-acetyloxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)15-10-4-2-3-9(7-10)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPFONPCKLOCIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934116 | |
Record name | 3-[3-(Acetyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150890-98-5 | |
Record name | 3-[3-(Acetyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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